4-Hydroxypyrene-1,2,3-trisulfonic acid
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Overview
Description
4-Hydroxypyrene-1,2,3-trisulfonic acid is a fluorescent dye known for its high water solubility and strong fluorescence. It is widely used in various scientific fields due to its ability to act as a pH indicator and its applications in fluorescence microscopy and spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyrene-1,2,3-trisulfonic acid typically involves the sulfonation of pyreneThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyrene-1,2,3-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are typically employed.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
4-Hydroxypyrene-1,2,3-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in fluorescence spectroscopy to study molecular interactions.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and as a marker in various biomedical applications.
Industry: Applied in water treatment processes and as a fluorescent tag in polymer chemistry
Mechanism of Action
The primary mechanism of action of 4-Hydroxypyrene-1,2,3-trisulfonic acid is its ability to act as a photoacid. Upon excitation by light, it undergoes a significant decrease in pKa, leading to the release of protons. This property makes it highly effective as a pH indicator and in studying proton transfer reactions. The molecular targets and pathways involved include interactions with cellular membranes and proteins, where it can alter local pH and affect biochemical processes .
Comparison with Similar Compounds
8-Hydroxypyrene-1,3,6-trisulfonic acid: Another fluorescent dye with similar properties but different sulfonation positions.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Rhodamine: Known for its strong fluorescence and used in various biological applications
Uniqueness: 4-Hydroxypyrene-1,2,3-trisulfonic acid is unique due to its specific sulfonation pattern, which imparts distinct fluorescence characteristics and solubility properties. Its ability to act as a photoacid and its high water solubility make it particularly valuable in applications requiring precise pH measurements and fluorescence-based detection .
Properties
CAS No. |
112803-18-6 |
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Molecular Formula |
C16H10O10S3 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
4-hydroxypyrene-1,2,3-trisulfonic acid |
InChI |
InChI=1S/C16H10O10S3/c17-10-6-8-3-1-2-7-4-5-9-12(11(7)8)13(10)15(28(21,22)23)16(29(24,25)26)14(9)27(18,19)20/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26) |
InChI Key |
MTYHUTYJKFVTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=C(C(=C(C(=C34)C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
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